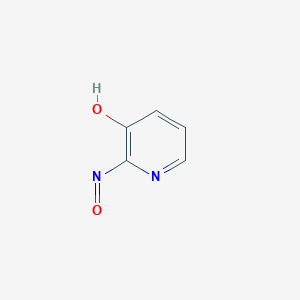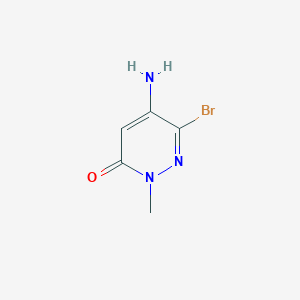![molecular formula C13H13NO B3368337 [3-(3-Aminophenyl)phenyl]methanol CAS No. 208941-45-1](/img/structure/B3368337.png)
[3-(3-Aminophenyl)phenyl]methanol
Descripción general
Descripción
“[3-(3-Aminophenyl)phenyl]methanol” is a chemical compound with the molecular formula C8H11NO . It is also known as [3-(Aminomethyl)phenyl]methanol . The average mass of this compound is 137.179 Da and its monoisotopic mass is 137.084061 Da .
Synthesis Analysis
The synthesis of aniline-based triarylmethanes, which includes compounds like “[3-(3-Aminophenyl)phenyl]methanol”, has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst . This protocol was successfully performed under metal- and solvent-free conditions with a broad range of substrates .Molecular Structure Analysis
The molecular structure of “[3-(3-Aminophenyl)phenyl]methanol” consists of a benzene ring attached to a methanol group, with an aminomethyl group at the 3rd position .Chemical Reactions Analysis
The synthesis of phenols, which are related to compounds like “[3-(3-Aminophenyl)phenyl]methanol”, involves several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Physical And Chemical Properties Analysis
“[3-(3-Aminophenyl)phenyl]methanol” has a molecular formula of C8H11NO, an average mass of 137.179 Da, and a monoisotopic mass of 137.084061 Da . More detailed physical and chemical properties such as boiling point, melting point, and density are not provided in the retrieved sources .Safety and Hazards
The safety data sheet for a similar compound, (3-(aminomethyl)phenyl)methanol, indicates that it causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment . In case of ingestion or inhalation, medical attention should be sought immediately .
Propiedades
IUPAC Name |
[3-(3-aminophenyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8,15H,9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVVZRVJRPKQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362708 | |
| Record name | [3-(3-aminophenyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Aminophenyl)phenyl]methanol | |
CAS RN |
208941-45-1 | |
| Record name | [3-(3-aminophenyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[3-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)phenyl]-3-phenylpropanoic acid](/img/structure/B3368297.png)
![1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester)](/img/structure/B3368303.png)
![9,10-Dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B3368311.png)





